(Phenethyl)(1-propenylcyclohexyl)amine
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Overview
Description
N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with phenylethylamine, followed by the introduction of the prop-1-en-1-yl group through a Wittig reaction. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological systems, including its potential as a ligand for receptors.
Medicine: Research may explore its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The phenylethyl group may facilitate binding to specific sites, while the cyclohexane ring provides structural stability. The prop-1-en-1-yl group may influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)cyclohexanamine: Lacks the prop-1-en-1-yl group.
N-(2-Phenylethyl)-1-propylcyclohexanamine: Contains a propyl group instead of a prop-1-en-1-yl group.
N-(2-Phenylethyl)-1-(2-propenyl)cyclohexanamine: Contains a 2-propenyl group instead of a prop-1-en-1-yl group.
Uniqueness
N-(2-PHENYLETHYL)-1-[(1E)-PROP-1-EN-1-YL]CYCLOHEXAN-1-AMINE is unique due to the presence of the prop-1-en-1-yl group, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C17H25N |
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Molecular Weight |
243.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-[(E)-prop-1-enyl]cyclohexan-1-amine |
InChI |
InChI=1S/C17H25N/c1-2-12-17(13-7-4-8-14-17)18-15-11-16-9-5-3-6-10-16/h2-3,5-6,9-10,12,18H,4,7-8,11,13-15H2,1H3/b12-2+ |
InChI Key |
YUIMDBRBPZGHLI-SWGQDTFXSA-N |
Isomeric SMILES |
C/C=C/C1(CCCCC1)NCCC2=CC=CC=C2 |
Canonical SMILES |
CC=CC1(CCCCC1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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